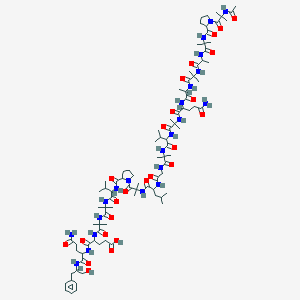

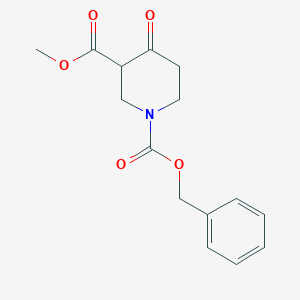

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-oxopiperidine derivatives involves multiple steps, including substitution reactions, reduction, oxidation, and protection/deprotection strategies. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized starting from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, borohydride reduction, oxidation, and debenzylation to achieve the target compound . Similarly, the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates involves a one-pot reaction with N-benzylation and ring-opening followed by intramolecular nucleophilic displacement . These methods highlight the complexity and versatility of synthetic approaches to 4-oxopiperidine derivatives.

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of the 4-oxopiperidine moiety, which can adopt various conformations. For example, in the structure of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, the (4-oxopiperidin-1-yl)methyl residues adopt a flattened chair conformation, and the orientation of these groups is crucial for the overall molecular geometry . The molecular structure plays a significant role in the biological activity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 4-oxopiperidine derivatives is influenced by the substituents on the piperidine ring. Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with unsaturated carbonyl compounds lead to the formation of 3-azabicyclo[3.3.1]nonane derivatives, showcasing the reactivity of the carbonyl group at the 4-position . The Mitsunobu reaction is another example, used to achieve stereochemical inversion in the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxopiperidine derivatives are determined by their molecular structure and the nature of their substituents. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of benzylidene groups in the piperidine ring enhances the potency of these compounds as P-glycoprotein dependent multidrug resistance revertants . The crystal packing and intermolecular interactions, such as hydrogen bonding, also influence the solubility and stability of these compounds, as seen in the structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Enantioselective Benzylation 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been utilized in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, yielding compounds with a chiral 3-benzylpiperidine backbone. This process is notable for its use of cheap materials, mild reaction conditions, and moderate enantioselectivity, making it a valuable method in the preparation of biologically active compounds (Wang et al., 2018).

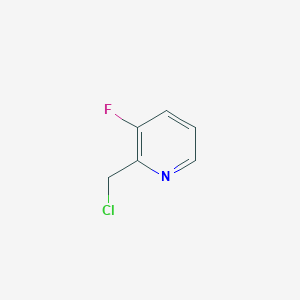

Synthesis of Tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate This compound is a significant intermediate in synthesizing novel protein tyrosine kinase inhibitors, such as Jak3 inhibitor CP-690550. An efficient synthesis approach includes steps like SN2 substitution with benzyl chloride, borohydride reduction, and oxidation under mild conditions, offering a potential for industrial scale-up (Xin-zhi, 2011).

Crystallography and Structural Studies

Structural Study of Enolic Forms Methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylates display keto-enol tautomerism and configurational isomerism, as observed in their synthesis via the Mannich procedure. The stereochemistry of these compounds has been analyzed using 1 H and 13 C NMR data (Fernández et al., 1993).

Crystal Structure Analysis The title compound, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, exhibits a crystal structure where molecules form a porous three-dimensional network with solvent-free hydrophobic channels. This study elaborates on its synthesis through a nine-step reaction starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate (Wang et al., 2008).

Photolysis and Radical Studies

Photolysis of Hindered N-Chloroamines Research on photolysis of N-Chloroamines like 1-chloro-2,2,6,6-tetramethyl-4-oxopiperidine shows their transformation into corresponding amino radicals in the presence of oxygen. These radicals can react to form stable nitroxide radicals, contributing to our understanding of free radical chemistry (Toda et al., 1972).

Safety and Hazards

Orientations Futures

While specific future directions for “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” are not available in the retrieved data, related compounds have been studied for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase . This suggests that “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” and similar compounds may have potential applications in the development of new drugs.

Mécanisme D'action

Target of Action

The primary targets of the compound “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” are currently unknown. The compound is a chemical intermediate and is often used in the synthesis of other compounds

Mode of Action

As a chemical intermediate, its primary role is likely in the formation of other compounds during chemical reactions .

Biochemical Pathways

The compound is involved in the synthesis of various other compounds, indicating its role in multiple biochemical pathways . .

Pharmacokinetics

As a chemical intermediate, it is primarily used in laboratory settings for the synthesis of other compounds .

Result of Action

Its main known function is as a chemical intermediate in the synthesis of other compounds .

Action Environment

The action of “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” is influenced by various environmental factors such as temperature and atmospheric conditions. It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXBDLLIOVQVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577906 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

CAS RN |

159299-93-1 | |

| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)